![molecular formula C10H22Cl2N2O B3013577 1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride CAS No. 2230802-99-8](/img/structure/B3013577.png)
1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride is an organic compound with the molecular formula C10H20N2O.2ClH. It is a dihydrochloride salt form of 1-[(1R,2R)-2-methoxycyclopentyl]piperazine, which is a derivative of piperazine. This compound is typically found as a solid powder and is soluble in water and alcohols .
Wirkmechanismus
Mode of Action
It’s known that piperazine compounds, which this molecule is a derivative of, act as agonists and antagonists at postjunctional nicotinic receptors . This suggests that 1-[(1R,2R)-2-Methoxycyclopentyl]piperazine dihydrochloride may interact with its targets in a similar manner, causing changes in cellular activity.
Biochemical Pathways
Given its structural similarity to other piperazine compounds, it may influence pathways involving nicotinic receptors . The downstream effects of these interactions would depend on the specific cellular context and the nature of the other molecules involved.
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
Based on its structural similarity to other piperazine compounds, it may cause changes in cellular activity by interacting with nicotinic receptors .
Vorbereitungsmethoden
The synthesis of 1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride involves several steps. One common method includes the reaction of 1-[(1R,2R)-2-methoxycyclopentyl]amine with piperazine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and purification systems to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Wissenschaftliche Forschungsanwendungen
1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products, where its unique chemical properties are leveraged for specific applications
Vergleich Mit ähnlichen Verbindungen
1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride can be compared with other similar compounds, such as:
1-[(1R,2R)-2-Methoxycyclohexyl]piperazine: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring, which may result in different chemical and biological properties.
1-[(1R,2R)-2-Methoxyphenyl]piperazine: This compound contains a phenyl ring, which can significantly alter its reactivity and interactions with biological targets.
1-[(1R,2R)-2-Methoxycyclopropyl]piperazine: The cyclopropyl ring in this compound introduces strain and unique reactivity compared to the cyclopentyl derivative.
Eigenschaften
IUPAC Name |
1-[(1R,2R)-2-methoxycyclopentyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-13-10-4-2-3-9(10)12-7-5-11-6-8-12;;/h9-11H,2-8H2,1H3;2*1H/t9-,10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSHSXURMXJMOF-HSTMFJOWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@H]1N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)
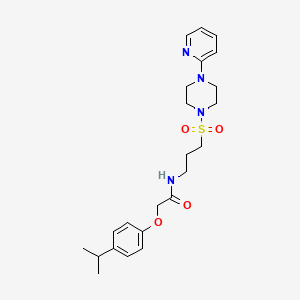

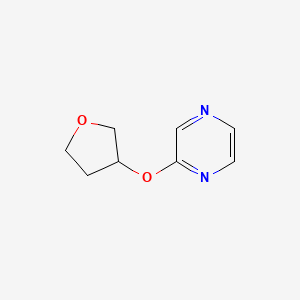
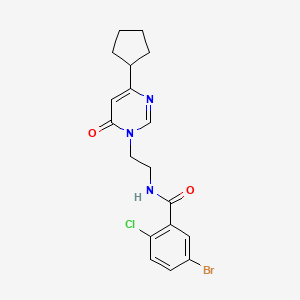
![N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide](/img/structure/B3013504.png)
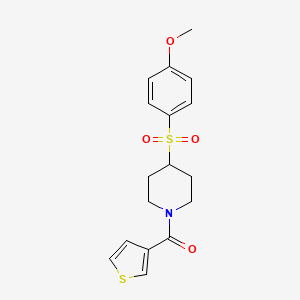

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3013509.png)
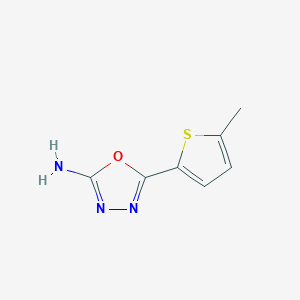
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3013513.png)
![1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole](/img/structure/B3013517.png)
